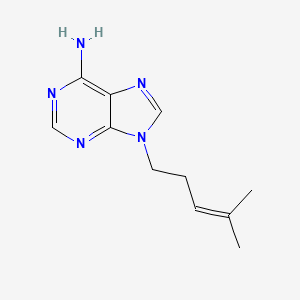
3-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(アゼパン-1-カルボニル)-1-エチル-1H-ピラゾール-4-アミンは、そのユニークな構造と潜在的な用途により、科学研究のさまざまな分野で注目を集めている化学化合物です。この化合物は、アゼパン環、ピラゾール環、およびアミン基を特徴としており、さまざまな化学反応や用途に適した多様な分子となっています。
準備方法
合成経路と反応条件
3-(アゼパン-1-カルボニル)-1-エチル-1H-ピラゾール-4-アミンの合成は、一般的に、アゼパン誘導体とピラゾール誘導体を特定の条件下で反応させることから始まります。 一般的な方法の1つは、N-Boc-2,3-ジヒドロ-1H-ピロールまたは-1,2,3,4-テトラヒドロピリジンを使用し、ジハロカルベン種と反応させて目的の化合物を生成する方法です 。反応条件には、加熱や銀塩やパラジウムなどの触媒の使用が必要になることが多いです。
工業生産方法
この化合物の工業生産は、同様の合成経路を使用する可能性がありますが、より大規模になります。連続フローリアクターと自動化システムを使用すると、生産プロセスの効率と収率が向上します。さらに、高純度の試薬と最適化された反応条件を使用することで、最終製品の一貫性と品質を確保できます。
化学反応の分析
反応の種類
3-(アゼパン-1-カルボニル)-1-エチル-1H-ピラゾール-4-アミンは、次のようなさまざまな種類の化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化できます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: この化合物は、求核置換反応に関与することができます。この反応では、アミン基が他の求核剤に置き換わります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、過酸化水素、およびその他の酸化剤を酸性または塩基性条件下で使用します。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、およびその他の還元剤を無水条件下で使用します。
置換: ハロゲン化物、シアン化物、およびアミンなどの求核剤をさまざまな溶媒条件下で使用します。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により対応するケトンまたはカルボン酸が生成される可能性があり、還元によりアルコールまたはアミンが生成される可能性があります。
科学研究における用途
3-(アゼパン-1-カルボニル)-1-エチル-1H-ピラゾール-4-アミンは、次のような幅広い科学研究用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな化学反応における試薬として使用されます。
生物学: 抗菌性や抗癌性など、その潜在的な生物活性について調査されています。
医学: そのユニークな構造と反応性により、さまざまな疾患の潜在的な治療剤として研究されています。
工業: 医薬品、農薬、およびその他の特殊化学品の製造に使用されています。
科学的研究の応用
3-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and reactivity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
3-(アゼパン-1-カルボニル)-1-エチル-1H-ピラゾール-4-アミンの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素や受容体に結合してその活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、病気の経路に関与する特定の酵素を阻害することにより、治療効果を発揮する可能性があります。
類似の化合物との比較
類似の化合物
- 4-(アゼパン-1-カルボニル)-N-(2-クロロ-4-メチルフェニル)-1,2,5-トリメチル-1H-ピロール-3-スルホンアミド
- 1-[5-(アゼパン-1-カルボニル)-1H-ピロール-3-イル]エタノン
ユニークさ
3-(アゼパン-1-カルボニル)-1-エチル-1H-ピラゾール-4-アミンは、アゼパン環とピラゾール環のユニークな組み合わせにより際立っており、独特の化学的および生物学的特性を付与しています。このユニークさは、さまざまな研究や工業用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- 4-(azepane-1-carbonyl)-N-(2-chloro-4-methylphenyl)-1,2,5-trimethyl-1H-pyrrole-3-sulfonamide
- 1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone
Uniqueness
3-(azepane-1-carbonyl)-1-ethyl-1H-pyrazol-4-amine stands out due to its unique combination of an azepane ring and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C12H20N4O |
|---|---|
分子量 |
236.31 g/mol |
IUPAC名 |
(4-amino-1-ethylpyrazol-3-yl)-(azepan-1-yl)methanone |
InChI |
InChI=1S/C12H20N4O/c1-2-16-9-10(13)11(14-16)12(17)15-7-5-3-4-6-8-15/h9H,2-8,13H2,1H3 |
InChIキー |
HITVBJHIVSCTSJ-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C(=N1)C(=O)N2CCCCCC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenol](/img/structure/B11735124.png)
![bis[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735131.png)
![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11735137.png)
amine](/img/structure/B11735147.png)
![[(furan-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11735154.png)
![1,3-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11735157.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11735174.png)
![1-ethyl-N-[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11735181.png)
![1-[1-(4-Bromophenyl)cyclobutyl]-3-methylbutylamine](/img/structure/B11735188.png)
![[(furan-2-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735192.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11735196.png)
